molecular formula C5H11I B3029301 1-Iodo-2-methylbutane CAS No. 616-14-8

1-Iodo-2-methylbutane

Cat. No. B3029301
CAS RN: 616-14-8
M. Wt: 198.05 g/mol
InChI Key: RHBHXHXNWHTGSO-UHFFFAOYSA-N
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Description

1-Iodo-2-methylbutane, also known as Butane, 1-iodo, 2-methyl-, is a chemical compound with the formula C5H11I . It has a molecular weight of 198.0453 . It is also known by other names such as 1-Iod-2-methylbutan in German, 1-Iodo-2-méthylbutane in French .


Synthesis Analysis

(S)- (+)-1-Iodo-2-methylbutane may be used in the synthesis of 4′-trimethylenebis (1-methyl-1- (2-methylbutyl)piperidinium) cation (TMBP 2+), to be used as a structure-directing agent (SDA) during the synthesis of high-silica porous silicates .


Molecular Structure Analysis

The molecular structure of 1-Iodo-2-methylbutane consists of 5 carbon atoms, 11 hydrogen atoms, and 1 iodine atom . The structure can be represented as C2H5CH(CH3)CH2I .


Chemical Reactions Analysis

The reaction of ®-1-iodo-2-methylbutane with hydroxide ion forms an alcohol without breaking any bonds to the asymmetric center . It may also be used in the synthesis of C6 acyl side chain of zaragozic acid A .


Physical And Chemical Properties Analysis

1-Iodo-2-methylbutane is a flammable liquid with a boiling point of 146.6±8.0 °C at 760 mmHg . It has a density of 1.5±0.1 g/cm3 and a vapour pressure of 5.8±0.3 mmHg at 25°C . The compound has an enthalpy of vaporization of 36.8±3.0 kJ/mol .

Safety and Hazards

1-Iodo-2-methylbutane is a flammable liquid and vapor. It causes skin irritation and serious eye irritation. It may also cause respiratory irritation . Safety measures include keeping away from heat/sparks/open flames/hot surfaces, keeping the container tightly closed, and using personal protective equipment .

properties

IUPAC Name

1-iodo-2-methylbutane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11I/c1-3-5(2)4-6/h5H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHBHXHXNWHTGSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)CI
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11I
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60951928
Record name 1-Iodo-2-methylbutane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60951928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Iodo-2-methylbutane

CAS RN

29394-58-9, 616-14-8
Record name (S)-(+)-1-Iodo-2-methylbutane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029394589
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Iodo-2-methylbutane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60951928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)-(+)-1-Iodo-2-methylbutane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 1-Iodo-2-methylbutane (stabilized with Copper chip)
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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